Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate is a thieno[3,2-b]pyridine derivative characterized by a sulfanyl group at position 6, substituted with a methoxy-oxoethyl chain. This article compares the target compound with its analogs, focusing on substituent effects, synthesis strategies, biological activities, and structure-activity relationships (SAR).
Properties
IUPAC Name |
methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPXCLOQIJBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC2=C(C(=C(S2)C(=O)OC)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate typically involves multiple synthetic routes that may include:
- Oxidation : This process introduces additional functional groups, enhancing the compound's reactivity.
- Reduction : This alters specific functional groups, potentially modifying biological activity.
- Substitution Reactions : These reactions can yield various derivatives, expanding the compound's applicability.
Common Reagents Used
- Oxidizing Agents : Hydrogen peroxide
- Reducing Agents : Sodium borohydride
- Nucleophiles for Substitution : Various organic nucleophiles depending on the desired derivative.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a building block for synthesizing novel therapeutic agents. Its thieno[3,2-b]pyridine core is a valuable scaffold for developing compounds with anticancer properties.
Case Study: Antitumor Activity
A study demonstrated that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor activity against triple-negative breast cancer cells (MDA-MB-231). The compound was evaluated using in vitro and in ovo models, revealing a reduction in cell proliferation and tumor size when treated with specific derivatives .
Biochemical Research
The compound is also utilized in biochemical studies to investigate enzyme interactions and protein binding. Its ability to modulate biochemical pathways makes it a candidate for exploring mechanisms of action in various biological processes.
Industrial Applications
In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to new products with desirable properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ethynyl-linked aromatic groups (e.g., 3-aminophenyl) enhance anti-HCC activity, likely due to improved hydrogen bonding and cellular uptake .
- Heteroaryl substituents (e.g., benzo[d]thiazole) enable fluorescence-based tracking in drug delivery systems .
Anticancer Activity
- Heteroaryl Derivatives: Methyl 3-amino-6-(benzo[d]thiazol-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate exhibited fluorescence properties, enabling its use in tracking liposomal drug delivery .
- Methoxy-Substituted Derivatives : para-Methoxyphenyl analogs induced apoptosis in lung cancer cells (NCI-H460) via cell cycle disruption .
Toxicity Profile
- Amino-substituted benzene moieties correlate with low hepatotoxicity (PLP1 GI50 > 125 µM), whereas methoxy or quinoline substituents increase hepatotoxicity .
- The target compound’s sulfanyl group may reduce toxicity via alternative metabolic pathways compared to aryl ethers.
Physicochemical Properties
QSAR Insights
- Anti-HCC Activity: 3D-WHIM descriptors (weighted holistic invariant molecular indices) correlate with activity, emphasizing the role of hydrogen bond donors and amino groups .
- Hepatotoxicity : 3D-GETWAY descriptors suggest toxicity is influenced by hydrogen bond acceptors and steric hindrance .
Biological Activity
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate (CAS Number: 1803606-73-6) is a complex organic compound with significant biological activity. Its unique thieno[3,2-b]pyridine structure contributes to its potential in various pharmacological applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.3647 g/mol. The compound features a thieno[3,2-b]pyridine core that enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways. These interactions can modulate enzyme activity and influence cell signaling pathways, particularly those associated with cancer cell proliferation and survival.
Biological Activity Overview
-
Anti-Cancer Activity :
- Recent studies demonstrate that thieno[3,2-b]pyridine derivatives exhibit promising anti-proliferative effects against various cancer cell lines. For instance, a study evaluating similar compounds found that certain derivatives inhibited the growth of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells by over 85% using a thymidine incorporation assay .
- The compound's structural characteristics allow it to act as an inhibitor of key enzymes involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) .
- Enzyme Inhibition :
Case Studies
-
Cell Line Studies :
- In vitro studies involving MDA-MB-231 cells showed that treatment with the compound resulted in significant cytotoxicity, with less than 50% cell viability observed after 48 hours at concentrations as low as 0.05 µM . This suggests a strong potential for therapeutic application in breast cancer treatment.
- Cell Cycle Analysis :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate | Thieno[3,2-b]pyridine | Anti-cancer, enzyme inhibition |
| Ethyl thieno[3,2-b]pyridine-2-carboxylate | Thieno[3,2-b]pyridine | Inhibits Pim-1 kinase |
| Benzoylthieno[2,3-b]pyridines | Thieno[2,3-b]pyridine | Anti-proliferative against colorectal cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
